molecular formula C10H19F3N2O B1453797 3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine CAS No. 1249307-75-2

3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine

Cat. No. B1453797
CAS RN: 1249307-75-2
M. Wt: 240.27 g/mol
InChI Key: TZMCARCFSUVHAG-UHFFFAOYSA-N
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Description

The compound is an amine derivative of a morpholine structure. Morpholines are a type of heterocycle and are found in a variety of chemical compounds, including pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The compound contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom. It also has a trifluorobutan-2-amine group attached to it. The exact structure would need to be confirmed with spectroscopic techniques such as NMR or X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the morpholine ring might make the compound more polar, while the trifluorobutan-2-amine group could potentially make it more acidic .

Scientific Research Applications

Enzyme Inhibitory Properties

A study by Boy et al. (2020) explored the synthesis of novel morpholine-derived Mannich bases, including compounds structurally similar to 3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine. These compounds showed significant inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST) enzymes. This suggests potential applications in the treatment of diseases associated with these enzymes, such as Alzheimer's disease and other neurological disorders (Boy et al., 2020).

Optical Applications

Research by Martín‐Ramos et al. (2013) and Liu et al. (2013) involved the synthesis of ytterbium(III) and europium(III) complexes using β-diketonate ligands with structures related to 3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine. These studies indicated potential applications in optical materials, particularly in NIR-luminescence and red-emission LED fabrication, respectively. These findings highlight the compound's relevance in developing advanced optical materials and technologies (Martín‐Ramos et al., 2013), (Liu et al., 2013).

Synthesis and Structure Analysis

Mawad et al. (2010) and Ross et al. (1987) conducted studies on the synthesis and structural analysis of morpholine derivatives, including those structurally similar to 3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine. Their research provides insights into the compound's molecular structure and potential chemical behaviors, which could inform its use in various scientific and industrial applications (Mawad et al., 2010), (Ross et al., 1987).

Other Applications

Additional studies have explored various applications of morpholine derivatives, including their role in synthesizing new Mannich bases, investigating their luminescence properties, and understanding their interaction in different environments. These studies contribute to a broader understanding of the potential applications of 3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine in various scientific and technological fields (Khullar & Chatten, 1967), (Bloor et al., 2001).

properties

IUPAC Name

3-(2,6-dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19F3N2O/c1-6-4-15(5-7(2)16-6)9(8(3)14)10(11,12)13/h6-9H,4-5,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMCARCFSUVHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(C(C)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine
Reactant of Route 2
3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine
Reactant of Route 3
3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine
Reactant of Route 4
3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine
Reactant of Route 5
3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine
Reactant of Route 6
3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine

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